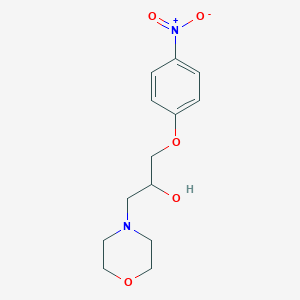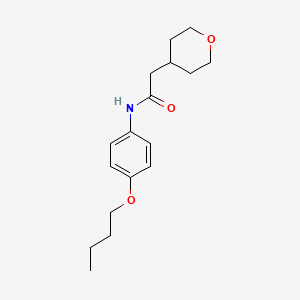
3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound, also known as MPAA, has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has been shown to have biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the inhibition of the Akt/mTOR signaling pathway. 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has also been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has some limitations, including its limited solubility in water and organic solvents, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide, including the development of new drugs based on 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide, the synthesis of new materials using 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide as a building block, and the study of the mechanism of action of 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide in more detail. Other potential future directions include the study of the pharmacokinetics and pharmacodynamics of 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide, the development of new synthetic methods for 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide, and the study of the effects of 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide on different types of cancer cells.
Métodos De Síntesis
3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide can be synthesized using various methods, including the Knoevenagel condensation reaction, microwave-assisted synthesis, and the one-pot three-component reaction. The Knoevenagel condensation reaction involves the reaction of 4-methoxybenzaldehyde and N-(2-phenylethyl)acrylamide in the presence of a base catalyst. The microwave-assisted synthesis involves the reaction of 4-methoxybenzaldehyde, N-(2-phenylethyl)acrylamide, and ammonium acetate in the presence of a solvent and a microwave reactor. The one-pot three-component reaction involves the reaction of 4-methoxybenzaldehyde, N-(2-phenylethyl)acrylamide, and malononitrile in the presence of a base catalyst.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In drug discovery, 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has been studied for its potential as a scaffold for the development of new drugs. In material science, 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has been studied for its potential as a building block for the synthesis of new materials.
Propiedades
IUPAC Name |
(E)-3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-27-22-14-12-20(13-15-22)18-23(21-10-6-3-7-11-21)24(26)25-17-16-19-8-4-2-5-9-19/h2-15,18H,16-17H2,1H3,(H,25,26)/b23-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQBOHOUJUPLQB-PTGBLXJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-(2,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5150539.png)
![2-[4-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-1-piperazinyl]ethanol](/img/structure/B5150547.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5150559.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5150565.png)
![2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B5150578.png)
![1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-2-methylpiperidine](/img/structure/B5150581.png)
![(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5150585.png)
![1-(4-methoxyphenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5150586.png)

![(2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5150601.png)

![1,3-benzodioxol-5-yl[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5150619.png)
![4-methoxy-2-{[1-(2-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5150626.png)